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molecular formula C9H7ClN2O B3024623 4(3H)-Quinazolinone, 6-chloro-3-methyl- CAS No. 16064-09-8

4(3H)-Quinazolinone, 6-chloro-3-methyl-

Cat. No. B3024623
M. Wt: 194.62 g/mol
InChI Key: BUKIKWILDICXKB-UHFFFAOYSA-N
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Patent
US09221805B2

Procedure details

2-amino-5-chlorobenzoic acid 27 (12.5 g, 73 mmol) was placed in a 250 mL beaker containing n-methylformamide (125 mL). A condenser was utilized and the reaction was heated overnight at 180° C. The reaction was complete the next morning and allowed to cool to room temperature for 1 hr and then poured into 500 mL of water and extracted three times with 250 mL of ethyl acetate. The organic phase was then washed with an additional 1 liter of water and concentrated under vacuum to yield 6-chloro-3-methylquinazolin-4(3H)-one (9.2 g, 47.3 mmol, 65% yield) 1H NMR (300 MHz, D6 DMSO): δ 8.39 (s, 1H), 8.04 (d, 1H, J=3.6 Hz), 7.82 (dd, 1H, J=2.4 Hz, J=8.7 Hz), 7.67 (1H, d, J=8.7 Hz), 3.49 (s, 3H). 13C NMR (75 MHz, D6 DMSO): δ 160.49, 149.75, 147.65, 135.06, 131.99, 130.26, 125.61, 123.45, 34.53. ESMS: m/z 195.2 [MH]+
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4](O)=[O:5].[CH3:12][NH:13][CH:14]=O>O>[Cl:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[N:1]=[CH:12][N:13]([CH3:14])[C:4]2=[O:5]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Cl
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
CNC=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A condenser was utilized
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 250 mL of ethyl acetate
WASH
Type
WASH
Details
The organic phase was then washed with an additional 1 liter of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(N(C=NC2=CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 47.3 mmol
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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